2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-[4-(thiophen-2-yl)-5-(2,2,2-trifluoroacetyl)-1,3-thiazol-2-yl]acetamide
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Overview
Description
2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-[4-(thiophen-2-yl)-5-(2,2,2-trifluoroacetyl)-1,3-thiazol-2-yl]acetamide is a complex organic compound that features a unique combination of functional groups, including an isoindoline-1,3-dione moiety, a thiazole ring, and a trifluoroacetyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-[4-(thiophen-2-yl)-5-(2,2,2-trifluoroacetyl)-1,3-thiazol-2-yl]acetamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Isoindoline-1,3-dione Moiety: This can be achieved by the reaction of phthalic anhydride with ammonia or primary amines under controlled conditions to form the isoindoline-1,3-dione structure.
Synthesis of the Thiazole Ring: The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thiourea.
Introduction of the Trifluoroacetyl Group: This step involves the acylation of the thiazole ring with trifluoroacetic anhydride or trifluoroacetyl chloride.
Coupling of the Isoindoline-1,3-dione and Thiazole Derivatives: The final step involves the coupling of the isoindoline-1,3-dione derivative with the thiazole derivative under appropriate conditions, such as using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene and thiazole rings, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the isoindoline-1,3-dione moiety, potentially converting it to isoindoline.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the trifluoroacetyl group, where nucleophiles can replace the trifluoromethyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles like amines, thiols, or alcohols can be employed under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides, sulfones, and other oxidized derivatives.
Reduction: Isoindoline derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In organic synthesis, this compound can serve as a building block for the synthesis of more complex molecules. Its unique functional groups allow for diverse chemical transformations, making it valuable in the development of new synthetic methodologies.
Biology
The compound’s structural features suggest potential biological activity, such as enzyme inhibition or receptor binding. It can be used in the design and synthesis of new pharmaceuticals, particularly as inhibitors of specific enzymes or as ligands for certain receptors.
Medicine
Due to its potential biological activity, this compound may be explored for therapeutic applications. It could serve as a lead compound in drug discovery programs aimed at treating diseases such as cancer, inflammation, or infectious diseases.
Industry
In the material science field, this compound can be used in the development of new materials with specific properties, such as conductivity, fluorescence, or catalytic activity. It may also find applications in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-[4-(thiophen-2-yl)-5-(2,2,2-trifluoroacetyl)-1,3-thiazol-2-yl]acetamide is likely to involve interactions with specific molecular targets, such as enzymes or receptors. The isoindoline-1,3-dione moiety may act as a pharmacophore, binding to active sites of enzymes and inhibiting their activity. The thiazole ring and trifluoroacetyl group may enhance binding affinity and specificity, leading to potent biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)hexanoic acid
- 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-methylbutanoic acid dihydrate
- 1,3-dioxo-2,3-dihydro-1H-indene derivatives
Uniqueness
Compared to similar compounds, 2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-[4-(thiophen-2-yl)-5-(2,2,2-trifluoroacetyl)-1,3-thiazol-2-yl]acetamide stands out due to the presence of the trifluoroacetyl group and the thiazole ring. These functional groups confer unique chemical and biological properties, such as increased stability, enhanced binding affinity, and potential for diverse chemical transformations.
Properties
IUPAC Name |
2-(1,3-dioxoisoindol-2-yl)-N-[4-thiophen-2-yl-5-(2,2,2-trifluoroacetyl)-1,3-thiazol-2-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H10F3N3O4S2/c20-19(21,22)15(27)14-13(11-6-3-7-30-11)24-18(31-14)23-12(26)8-25-16(28)9-4-1-2-5-10(9)17(25)29/h1-7H,8H2,(H,23,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHOHPOKYOUEOOE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CC(=O)NC3=NC(=C(S3)C(=O)C(F)(F)F)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H10F3N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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